molecular formula C28H38ClFO7 B1511154 [2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride

Cat. No.: B1511154
M. Wt: 541 g/mol
InChI Key: JTCGZVWFMFIDFX-XEMJQECLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of various inflammatory and autoimmune conditions, including dermatologic disorders, allergic reactions, and rheumatic diseases . This compound is a stereoisomer of dexamethasone, differing only in the spatial configuration of the methyl group at position 16 .

Preparation Methods

Synthetic Routes and Reaction Conditions: [2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride is synthesized through a series of chemical reactions starting from a steroid nucleus. The synthesis involves the introduction of a fluorine atom at the 9α position and a methyl group at the 16β position. The key steps include:

Industrial Production Methods: Industrial production of betamethasone hydrochloride involves large-scale chemical synthesis under controlled conditions. The process includes:

Chemical Reactions Analysis

Types of Reactions: [2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of betamethasone, such as betamethasone dipropionate and betamethasone valerate .

Scientific Research Applications

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The primary molecular targets include:

Comparison with Similar Compounds

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride is often compared with other glucocorticoids, such as:

Uniqueness: this compound is unique due to its high potency and long duration of action, making it effective in treating severe inflammatory conditions .

Properties

Molecular Formula

C28H38ClFO7

Molecular Weight

541 g/mol

IUPAC Name

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride

InChI

InChI=1S/C28H37FO7.ClH/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1H/t16-,19-,20-,21-,25-,26-,27?,28-;/m0./s1

InChI Key

JTCGZVWFMFIDFX-XEMJQECLSA-N

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.Cl

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.Cl

Origin of Product

United States

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